(S)-(-)-1,1,2-Triphenylethane-1,2-diol (S)-(-)-1,1,2-Triphenylethane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 108998-83-0
VCID: VC0104574
InChI: InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Molecular Formula: C20H18O2
Molecular Weight: 290.4 g/mol

(S)-(-)-1,1,2-Triphenylethane-1,2-diol

CAS No.: 108998-83-0

Reference Standards

VCID: VC0104574

Molecular Formula: C20H18O2

Molecular Weight: 290.4 g/mol

(S)-(-)-1,1,2-Triphenylethane-1,2-diol - 108998-83-0

CAS No. 108998-83-0
Product Name (S)-(-)-1,1,2-Triphenylethane-1,2-diol
Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
IUPAC Name (2S)-1,1,2-triphenylethane-1,2-diol
Standard InChI InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1
Standard InChIKey GWVWUZJOQHWMFB-IBGZPJMESA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Canonical SMILES C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O
Synonyms (2S)-1,1,2-Triphenyl-1,2-ethanediol
PubChem Compound 7000031
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator